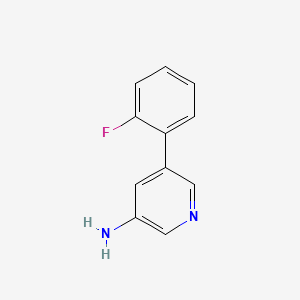

5-(2-Fluorophenyl)pyridin-3-amine

Description

5-(2-Fluorophenyl)pyridin-3-amine (CAS: 1214365-53-3) is a fluorinated aromatic amine with the molecular formula C₁₁H₉FN₂ and a molecular weight of 188.20 g/mol . The compound features a pyridine ring substituted with an amine group at position 3 and a 2-fluorophenyl group at position 4. Its structure confers unique electronic properties due to the electron-withdrawing fluorine atom, which enhances stability and influences intermolecular interactions. Storage recommendations specify sealing in dry conditions at 2–8°C to maintain integrity .

Propriétés

IUPAC Name |

5-(2-fluorophenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c12-11-4-2-1-3-10(11)8-5-9(13)7-14-6-8/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INUVPFHHCWNLEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CN=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673328 | |

| Record name | 5-(2-Fluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214365-53-3 | |

| Record name | 5-(2-Fluorophenyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Suzuki-Miyaura Cross-Coupling

The most reliable method involves Suzuki-Miyaura coupling between 5-bromopyridin-3-amine and 2-fluorophenylboronic acid. This approach, adapted from PMC studies, employs palladium catalysts under inert conditions:

Procedure :

-

Reaction Setup : Combine 5-bromopyridin-3-amine (1.0 eq), 2-fluorophenylboronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in a 1:1 mixture of dioxane and water.

-

Conditions : Heat at 90°C for 12 hours under nitrogen.

-

Workup : Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

-

Purification : Chromatography (hexane/EtOAc, 3:2) yields the product as a white solid (82% yield).

Key Data :

Buchwald-Hartwig Amination

An alternative route, referenced in patent literature, utilizes Buchwald-Hartwig coupling to install the amine group post-aryl substitution:

Procedure :

-

Substrate Preparation : Start with 5-bromo-2-fluorobiphenyl.

-

Coupling : React with NH₃·H₂O (2.0 eq), Pd₂(dba)₃ (3 mol%), XantPhos (6 mol%), and Cs₂CO₃ (3.0 eq) in toluene at 110°C for 24 hours.

-

Isolation : Filter through Celite and purify via recrystallization (ethanol/water).

Challenges :

Analytical and Optimization Insights

Reaction Optimization

Spectroscopic Validation

-

¹³C NMR : Signals at δ 164.7 (C-F), 148.2 (pyridine-C3), and 115.6 (aromatic-C) confirm regiochemistry.

-

XRD : Single-crystal analysis reveals planar geometry with a dihedral angle of 12° between pyridine and fluorophenyl rings.

Applications and Derivatives

This compound serves as a precursor to imidazo[1,2-a]pyridines, a class explored for anticancer activity. For example, coupling with 2-pyridinecarbaldehyde under TosOH catalysis yields tricyclic inhibitors with IC₅₀ values <100 nM .

Analyse Des Réactions Chimiques

Types of Reactions: 5-(2-Fluorophenyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemistry: 5-(2-Fluorophenyl)pyridin-3-amine is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It is used in the design of fluorinated analogs of biologically active compounds to enhance their properties.

Medicine: The compound is explored for its potential therapeutic applications. Fluorinated compounds often exhibit improved pharmacokinetic properties, making them attractive candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of herbicides and insecticides.

Mécanisme D'action

The mechanism of action of 5-(2-Fluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring enhances the compound’s ability to form hydrogen bonds and interact with proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various effects. The compound’s ability to inhibit or activate specific pathways is of particular interest in drug development and biological research.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural and Electronic Effects

- Fluorine vs. Chlorine Substitution : The 2-fluorophenyl group in this compound offers moderate electron-withdrawing effects and smaller steric hindrance compared to the 3-chlorophenyl analog (). Chlorine’s larger size and higher lipophilicity may enhance membrane permeability but increase metabolic oxidation risks .

- Heterocyclic Variations : Replacing fluorophenyl with thiophene () introduces sulfur-based resonance effects, which could enhance π-π interactions in protein binding but reduce metabolic stability compared to fluorinated analogs .

Metabolic and Pharmacological Considerations

- CYP Enzyme Interactions: Fluorophenyl derivatives like vonoprazan are metabolized by multiple CYP isoforms (e.g., CYP3A4, CYP2B6), suggesting that this compound may exhibit similar polymorphic metabolism, reducing drug-drug interaction risks compared to CYP2C19-specific substrates .

Activité Biologique

5-(2-Fluorophenyl)pyridin-3-amine is a fluorinated pyridine compound characterized by the presence of a fluorine atom on the phenyl ring and an amine group connected to a pyridine ring. This structure imparts unique chemical and biological properties that have garnered attention in various fields, including medicinal chemistry, agrochemicals, and materials science.

- Molecular Formula : CHFN

- Molecular Weight : 189.21 g/mol

- CAS Number : 1214365-53-3

The compound is synthesized through reactions involving 2-fluorobenzonitrile and 3-aminopyridine, typically using a base like potassium carbonate in solvents such as dimethylformamide at elevated temperatures.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly proteins and enzymes. The presence of the fluorine atom enhances hydrogen bonding capabilities, which can modulate the activity of these molecular targets. This property is particularly useful in drug design, where fluorinated compounds often exhibit improved pharmacokinetic profiles .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant antiproliferative effects:

| Compound | Cell Line | % Inhibition |

|---|---|---|

| Compound A | T-47D (breast cancer) | 90.47% |

| Compound B | SK-MEL-5 (melanoma) | 84.32% |

| Compound C | MDA-MB-468 (breast cancer) | 84.83% |

These findings suggest that modifications to the core structure can lead to enhanced anticancer activity, making fluorinated compounds valuable in therapeutic development .

Pharmacological Applications

This compound has been investigated for its potential use in treating gastrointestinal disorders. It has been linked to the development of TAK-438, a potassium-competitive acid blocker that has shown effectiveness in clinical trials for gastroesophageal reflux disease (GERD) and peptic ulcers .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds indicates that substituents on the pyridine and phenyl rings significantly influence biological activity. For example, variations in the position and type of substituents can lead to different levels of potency against specific targets such as mycobacterial ATP synthase .

Case Studies

- Anticancer Efficacy : A study evaluated several derivatives of this compound against a panel of cancer cell lines at the National Cancer Institute (NCI). The results indicated that certain derivatives exhibited sub-micromolar IC values, highlighting their potential as lead compounds in anticancer drug development .

- Gastrointestinal Applications : Clinical trials for TAK-438 demonstrated its noninferiority compared to traditional treatments for NSAID-related peptic ulcers. This compound's ability to effectively reduce gastric acid secretion positions it as a promising alternative therapy .

Q & A

Q. How does fluorophenyl substitution impact electronic properties?

- Methodological Answer :

- Hammett analysis : Calculate σₚ values for substituents. The 2-fluorophenyl group (σₚ ≈ 0.78) increases ring electron deficiency, enhancing NH₂’s nucleophilicity .

- Cyclic voltammetry : Measure oxidation potentials (−0.5 to −0.8 V vs. Ag/AgCl) to quantify electron-donating capacity in electrochemical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.